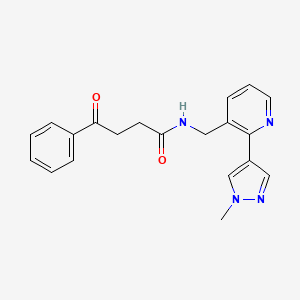

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-24-14-17(13-23-24)20-16(8-5-11-21-20)12-22-19(26)10-9-18(25)15-6-3-2-4-7-15/h2-8,11,13-14H,9-10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBTYPYFOAPDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the use of a Buchwald–Hartwig arylamination reaction, which is known for its efficiency in forming carbon-nitrogen bonds . This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The butanamide group undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:

-

Reaction with amines : Primary/secondary amines attack the carbonyl carbon, forming substituted amides.

-

Reagents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to activate the carbonyl group for coupling.

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Butanamide moiety | DCC/DMAP, R-NH₂ (amine) | Secondary amide derivatives | 60–85% |

Pyrazole Ring Functionalization

The 1-methylpyrazole ring participates in electrophilic substitution and coordination reactions:

-

Nitration/Sulfonation : Directed by the electron-rich pyrazole nitrogen, though steric hindrance from the methyl group may limit reactivity.

-

Metal coordination : The pyrazole’s nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu) in catalytic systems.

Pyridine Ring Reactivity

The pyridine moiety undergoes:

-

N-Oxidation : Reaction with hydrogen peroxide or m-CPBA forms N-oxide derivatives, altering electronic properties.

-

Electrophilic substitution : Limited reactivity due to electron-withdrawing effects from adjacent groups .

Ketone Group Transformations

The 4-oxo group in the butanamide chain is reactive:

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.

-

Condensation : Reacts with hydrazines to form hydrazones, useful for further cyclization .

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | 4-Hydroxybutanamide analog | Requires anhydrous conditions |

| Hydrazone formation | NH₂NH₂, HCl/EtOH | Hydrazone intermediate | Precursor for heterocycles |

Amide Hydrolysis

The butanamide bond hydrolyzes under strong acidic/basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Yields 4-oxo-4-phenylbutanoic acid and the pyridine-pyrazole amine.

-

Basic hydrolysis (NaOH, H₂O/EtOH): Produces carboxylate salts.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings via halogenated intermediates:

-

Borylation : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids to introduce substituents .

Cyclization Reactions

Under thermal or catalytic conditions:

-

Intramolecular cyclization : Forms fused pyrido[3,4-b]pyrazole systems when heated with POCl₃ or PPA .

-

Intermolecular cycloaddition : Reacts with dipolarophiles (e.g., nitriles) to generate polycyclic structures .

Key Stability Considerations

-

pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures.

Reaction Optimization Trends

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, two pyridine rings, and an acetamide group. The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of Pyrazole and Pyridine Intermediates : These are synthesized through standard organic reactions involving appropriate precursors.

- Coupling Reactions : The final product is formed through coupling methods such as EDCI-mediated coupling, often enhanced by catalysts like DMAP to improve yield and purity.

Anticancer Properties

Research has shown that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide exhibits promising anticancer activity. In vitro studies reveal its effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HeLa | 12 | Inhibition of proliferation |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Animal studies indicate that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotective Effects

A study evaluated the compound's effects on a mouse model of Alzheimer's disease. Treatment with the compound resulted in significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups.

Safety and Toxicity

Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further research is necessary to fully understand its long-term effects.

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target enzyme or receptor involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares functional motifs with several classes of heterocyclic molecules (Table 1):

Table 1: Structural Comparison

Key Observations:

- Pyrazole Motif: The target compound and the thiazolyl amide () both incorporate pyrazole rings, which are known to enhance binding affinity in kinase inhibitors .

- Amide Linkage: The butanamide group in the target compound is structurally simpler than the sulfonamide in ’s chromenone derivative, which may influence solubility and bioavailability.

- Aromatic Systems: The pyridine-pyrazole core distinguishes the target from the benzooxazinone () and chromenone () systems, suggesting divergent target selectivity.

Physicochemical Properties

Pharmacological Considerations (Inferred)

While direct activity data are unavailable for the target compound, structural analogs provide insights:

- ’s Chromenone Derivative: Fluorine atoms and a sulfonamide group suggest enhanced target binding (e.g., kinase ATP pockets) and metabolic resistance .

- ’s Thiazolyl Amide : High synthesis yield (82%) and pyrazole-thiazole architecture align with antiviral or anticancer scaffolds .

- ’s Butanamide : The tetrazolyl sulfur linkage may confer redox activity or metal-binding capacity, absent in the target compound .

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a butanamide group. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole and pyridine intermediates. Key synthetic routes include:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.

- Pyridine Ring Formation : Various methods such as cyclization reactions are employed.

- Final Coupling : The final step involves coupling the intermediates to form the target compound under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, influencing various signaling pathways crucial for cellular functions .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Its structural features suggest possible antimicrobial activity against various pathogens .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrazole and pyridine derivatives followed by amidation. Reaction optimization can employ Design of Experiments (DoE) principles, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, highlights the use of statistical methods to minimize experimental trials while maximizing yield . Purification via flash chromatography (as in ) and monitoring by TLC/HPLC are critical for isolating the target compound .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., pyrazole CH3 at δ ~3.2 ppm, aromatic protons at δ ~7.0–8.5 ppm) and carbon signals (e.g., carbonyl at δ ~170–180 ppm) to verify substituent positions .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers establish baseline solubility and stability profiles for this compound under physiological conditions?

- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods with HPLC quantification. Stability studies should include incubation at 37°C over 24–72 hours, with LC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound during synthesis and storage?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model reaction pathways, transition states, and thermodynamic stability of intermediates. describes ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce development time . Molecular dynamics simulations (AMBER/CHARMM force fields) can predict aggregation tendencies or hydrolysis risks in aqueous media.

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare datasets using tools like RevMan, adjusting for variables (e.g., cell line specificity, assay protocols) .

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity vs. functional activity .

- Purity Reassessment : Repurify batches showing discrepancies and re-test using standardized protocols (e.g., ’s HPLC conditions) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents on the pyrazole (e.g., 1-methyl vs. 1-ethyl) and phenyl groups (e.g., electron-withdrawing substituents) to assess effects on potency .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .

- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to guide rational design .

Q. What experimental designs are suitable for identifying synthetic byproducts or degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H2O2), followed by LC-HRMS to characterize impurities .

- DoE for Byproduct Analysis : Use fractional factorial designs to evaluate the impact of reaction time, temperature, and reagent stoichiometry on impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.